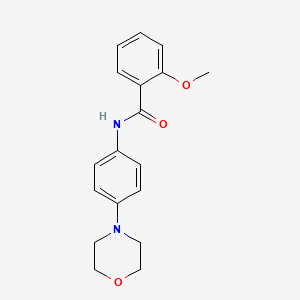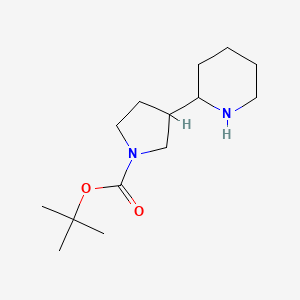
Tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules. It is related to a family of compounds that have been utilized in the preparation of nicotinic acetylcholine receptor agonists , Tyk2 inhibitors , antiarteriosclerotics , and nociceptin antagonists , among others. These compounds are characterized by the presence of a pyrrolidine ring, which is a five-membered lactam structure, and a tert-butyl group, which is a common protecting group in organic synthesis.
Synthesis Analysis
The synthesis of related tert-butyl pyrrolidine carboxylates involves various strategies, including one-pot processes that integrate debenzylation and ring hydrogenation , the use of Reformatsky-type reactions , and the mixed anhydride method . These methods have been optimized for large-scale production, ensuring the availability of these intermediates for further pharmaceutical development. For example, the synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, a related compound, was optimized to produce multihundred gram quantities .
Molecular Structure Analysis
The molecular structures of tert-butyl pyrrolidine carboxylates have been elucidated using various spectroscopic techniques and confirmed by X-ray diffraction studies. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized and its crystal structure was determined, showing that the proline ring adopts an envelope conformation . Similarly, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was analyzed, revealing weak intermolecular interactions and aromatic π-π stacking .
Chemical Reactions Analysis
The tert-butyl pyrrolidine carboxylates participate in various chemical reactions, serving as precursors to more complex molecules. For example, they can undergo singlet oxygen reactions to yield substituted pyrroles, which are useful in the synthesis of prodigiosin analogs . They also serve as building blocks for macrocyclic compounds, as demonstrated in the synthesis of Tyk2 inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl pyrrolidine carboxylates are influenced by their functional groups and molecular structure. These properties are critical for their reactivity and application in synthesis. The compounds exhibit intermolecular hydrogen bonding and, in some cases, intramolecular hydrogen bonds that stabilize their structure . The thermal properties, molecular electrostatic potential, and frontier molecular orbitals have been studied using computational methods such as density functional theory (DFT), providing insights into their reactivity .
Scientific Research Applications
Intermediate in Biologically Active Compounds Synthesis
Tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate is instrumental as an intermediate in the synthesis of complex molecules with potential biological activities. For example, it has been used in the synthesis of compounds related to crizotinib, a notable kinase inhibitor used in cancer therapy. The process involves multiple synthetic steps, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, highlighting its role in the construction of pharmacologically relevant structures (D. Kong et al., 2016).
Catalytic Activity in Acylation Chemistry
The compound has also been linked to the development of polymethacrylates containing pyridyl derivatives, which exhibit significant catalytic activity in acylation chemistry. This demonstrates its utility in creating materials that can self-activate and potentially streamline various chemical synthesis processes, offering a practical approach to enhancing reaction efficiencies (Thiemo Mennenga et al., 2015).
In Novel Synthesis Methods
Further research has exploited tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate in novel synthesis methods, such as the development of a new Boekelheide-type reaction. This method allows for efficient intramolecular cyclizations, showcasing the compound's role in facilitating new synthetic pathways and methodologies in organic chemistry (A. Massaro et al., 2011).
Asymmetric Synthesis
The versatility of tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate is further illustrated in its use in asymmetric synthesis, where it serves as a building block for the creation of chiral molecules. Such processes are critical in the development of pharmaceuticals, where the chirality of a molecule can significantly affect its biological activity and therapeutic potential (John Y. L. Chung et al., 2005).
Inhibitor Synthesis
Additionally, the compound has been utilized in the synthesis of acetyl-CoA carboxylase inhibitors. These inhibitors are significant for their potential applications in treating metabolic disorders, demonstrating the compound's role in the discovery and development of new therapeutic agents (K. Huard et al., 2012).
properties
IUPAC Name |
tert-butyl 3-piperidin-2-ylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-7-11(10-16)12-6-4-5-8-15-12/h11-12,15H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVZDPAVEREGBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

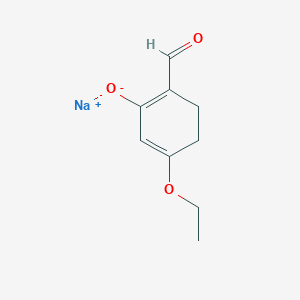
![N-(4-chlorophenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2549035.png)
![Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate](/img/structure/B2549036.png)
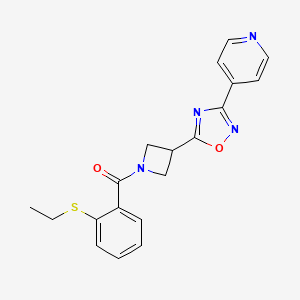

![6-(3-Methylbenzofuran-2-yl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549039.png)
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2549040.png)
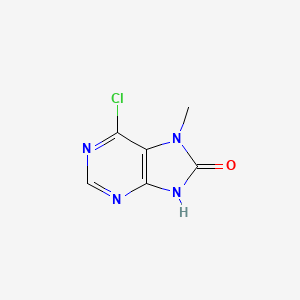
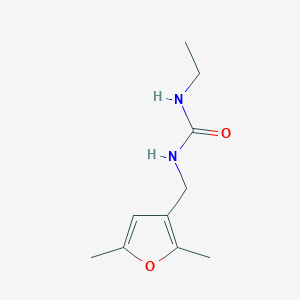
![4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2549049.png)

